3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one
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Overview
Description
3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one is an organic compound that features a bromophenyl group, a methoxy group, and a methyloxirane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Methoxylation: Addition of a methoxy group to the appropriate position on the phenyl ring.
Epoxidation: Formation of the methyloxirane ring.
Aldol Condensation: Formation of the prop-2-en-1-one moiety through an aldol condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-3-hydroxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one lies in its specific combination of functional groups, which can impart distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
89866-96-6 |
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Molecular Formula |
C13H13BrO3 |
Molecular Weight |
297.14 g/mol |
IUPAC Name |
3-(3-bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H13BrO3/c1-13(8-17-13)12(15)7-11(16-2)9-4-3-5-10(14)6-9/h3-7H,8H2,1-2H3 |
InChI Key |
SNLUIXDFFCYWBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C(=O)C=C(C2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
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